molecular formula C16H18BrNO3S B14194269 N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide CAS No. 877814-80-7

N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B14194269
CAS No.: 877814-80-7
M. Wt: 384.3 g/mol
InChI Key: CVPGQDNYMOXQHO-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a propylbenzenesulfonamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by sulfonation and subsequent functionalization with hydroxy and methyl groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group allows it to bind to certain enzymes or receptors, while the hydroxy and methyl groups contribute to its overall reactivity and stability. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • N-(2-bromophenyl)-2-chloronicotinamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide

Comparison: Compared to these similar compounds, N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide is unique due to the presence of the hydroxy and methyl groups, which enhance its reactivity and potential biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

877814-80-7

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

N-(2-bromophenyl)-4-hydroxy-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO3S/c1-3-10-18(15-7-5-4-6-14(15)17)22(20,21)13-8-9-16(19)12(2)11-13/h4-9,11,19H,3,10H2,1-2H3

InChI Key

CVPGQDNYMOXQHO-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1Br)S(=O)(=O)C2=CC(=C(C=C2)O)C

Origin of Product

United States

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